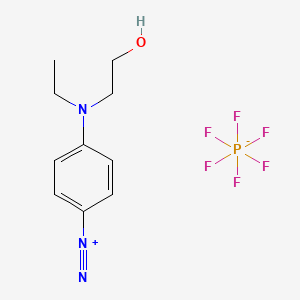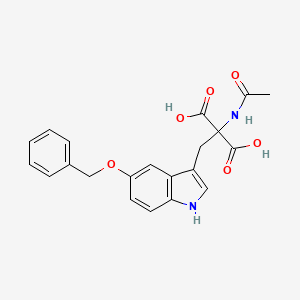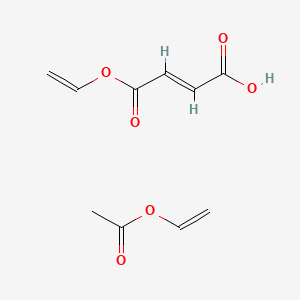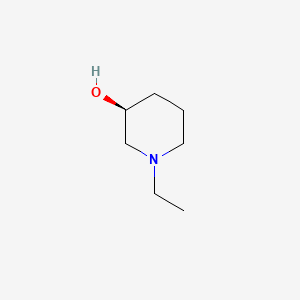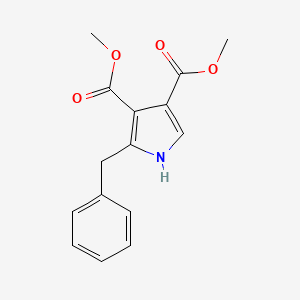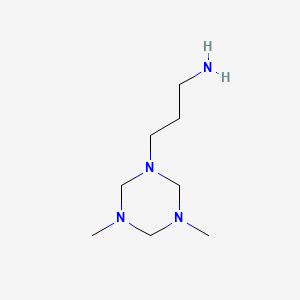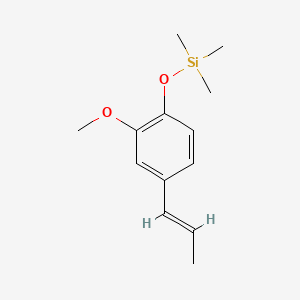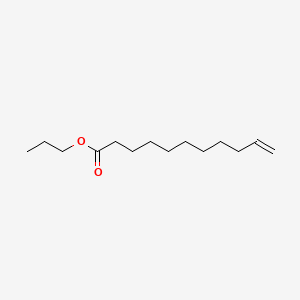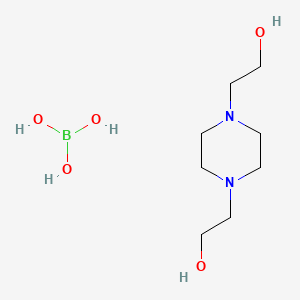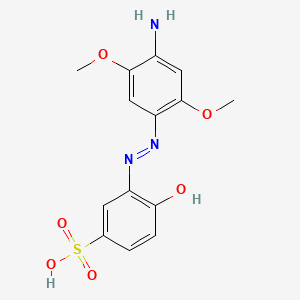
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form hydrogen bonds and interact with various molecular targets. The azo group can participate in electron transfer reactions, while the hydroxyl and sulfonic acid groups enhance its solubility and reactivity. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2,5-dimethoxy-N-phenylbenzolsulfonamid
- 4-Amino-2,6-dichloropyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
3-((4-Amino-2,5-dimethoxyphenyl)azo)-4-hydroxybenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to interact with biological molecules opens up potential research and therapeutic uses.
Eigenschaften
CAS-Nummer |
85895-89-2 |
|---|---|
Molekularformel |
C14H15N3O6S |
Molekulargewicht |
353.35 g/mol |
IUPAC-Name |
3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O6S/c1-22-13-7-11(14(23-2)6-9(13)15)17-16-10-5-8(24(19,20)21)3-4-12(10)18/h3-7,18H,15H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
VASPCVYVNSSNGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


